

3-Iodopropionic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Iodopropionic acid

Cat. No.: B7725351

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Technical Guide: 3-Iodopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodopropionic acid (3-IPA) is a halogenated carboxylic acid that serves as a valuable tool in biochemical research and early-stage drug development. Its utility stems primarily from its properties as an alkylating agent, which allows it to covalently modify specific amino acid residues in proteins, leading to the inhibition of enzyme activity. This technical guide provides an in-depth overview of the core technical aspects of **3-Iodopropionic acid**, including its physicochemical properties, synthesis, and its application as an enzyme inhibitor, with a particular focus on its effects on the glycolytic pathway.

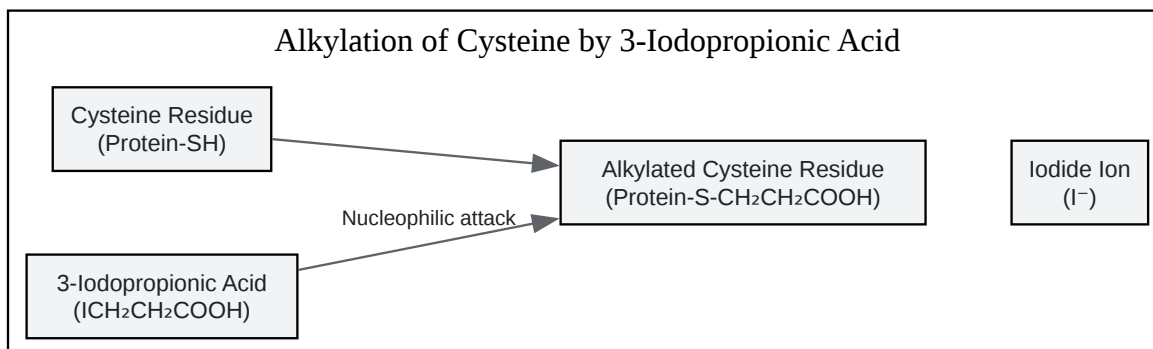
Core Data and Properties

The fundamental physicochemical properties of **3-Iodopropionic acid** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	141-76-4	[1]
Molecular Weight	199.98 g/mol	[1]
Molecular Formula	C3H5IO2	[2]
Melting Point	80-83 °C	
Water Solubility	74.3 g/L at 25 °C	[2]
pKa	4.08 at 25 °C	
Appearance	White to light yellow crystalline powder	
SMILES	O=C(O)CCI	
InChI Key	KMRNTNDWADEIIX-UHFFFAOYSA-N	

Mechanism of Action: Cysteine Alkylation

3-Iodopropionic acid functions as an alkylating agent, a class of compounds that form covalent bonds with nucleophilic functional groups in biomolecules. In proteins, the most reactive nucleophile under physiological conditions is the thiol group (-SH) of cysteine residues. The carbon atom adjacent to the iodine in **3-Iodopropionic acid** is electrophilic, making it susceptible to nucleophilic attack by the thiolate anion (S-) of a cysteine residue. This results in the formation of a stable thioether bond and the displacement of the iodide ion.[3] This irreversible modification of cysteine residues can lead to the inactivation of enzymes, particularly those that have a cysteine in their active site essential for catalysis.[3][4]



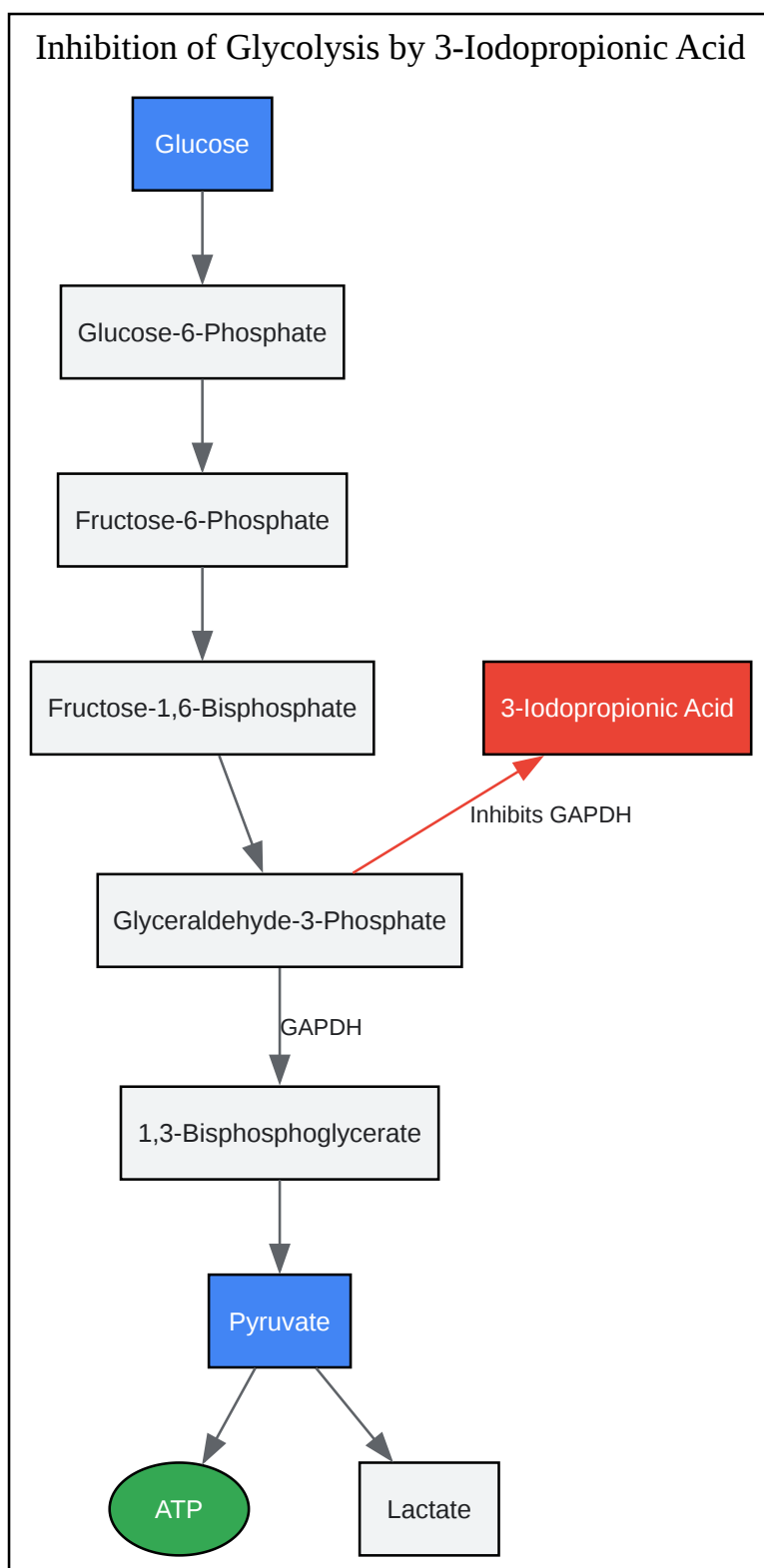
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Mechanism of Cysteine Alkylation.

Application in Glycolysis Inhibition

A primary application of **3-Iodopropionic acid** in research is the study of metabolic pathways, particularly glycolysis. Many glycolytic enzymes rely on cysteine residues for their catalytic activity. One of the key enzymes in the glycolytic pathway, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), has a highly reactive cysteine residue in its active site (Cys152 in humans) that is crucial for its function.[5] Alkylating agents like iodoacetate, a close structural analog of **3-Iodopropionic acid**, are well-known inhibitors of GAPDH.[6] By analogy, **3-Iodopropionic acid** is a potent inhibitor of GAPDH, leading to a blockage of the glycolytic pathway.

The inhibition of glycolysis has significant implications in cancer research. Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[7] This metabolic phenotype makes cancer cells particularly vulnerable to inhibitors of glycolysis. Therefore, compounds like **3-Iodopropionic acid** are valuable tools for studying the Warburg effect and for the preclinical evaluation of glycolysis inhibition as a therapeutic strategy.[8][9]



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Inhibition of the Glycolytic Pathway.

Experimental Protocols

Synthesis of 3-Iodopropionic Acid

A common laboratory synthesis of **3-Iodopropionic acid** involves the reaction of glyceric acid with phosphorus diiodide.

Materials:

- Glyceric acid
- Phosphorus diiodide (P_2I_4)
- Carbon disulfide or petroleum ether
- Round bottom flask
- Heating mantle
- Condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a large round bottom flask, cautiously add 100 g of phosphorus diiodide in small portions to 52 ml of glyceric acid.
- Gently heat the mixture. The reaction will become vigorous. If the reaction becomes too violent, cool the flask in a water bath.
- After the initial reaction subsides, continue to heat the mixture, which will result in a second, less violent reaction. The product will be a light yellow liquid that solidifies upon cooling.
- Extract the crude **3-Iodopropionic acid** from the solid mass using hot carbon disulfide or petroleum ether.

- Distill off the solvent using a rotary evaporator.
- Recrystallize the discolored residue from fresh carbon disulfide or petroleum ether to obtain colorless crystals of **3-Iodopropionic acid**.

Another reported synthesis route involves the reaction of glyceric acid with hydroiodic acid in water under elevated temperature and pressure, followed by extraction with an organic solvent. [\[10\]](#)

GAPDH Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of **3-Iodopropionic acid** on GAPDH activity. The assay is based on monitoring the reduction of NAD^+ to NADH, which can be measured by the increase in absorbance at 340 nm.

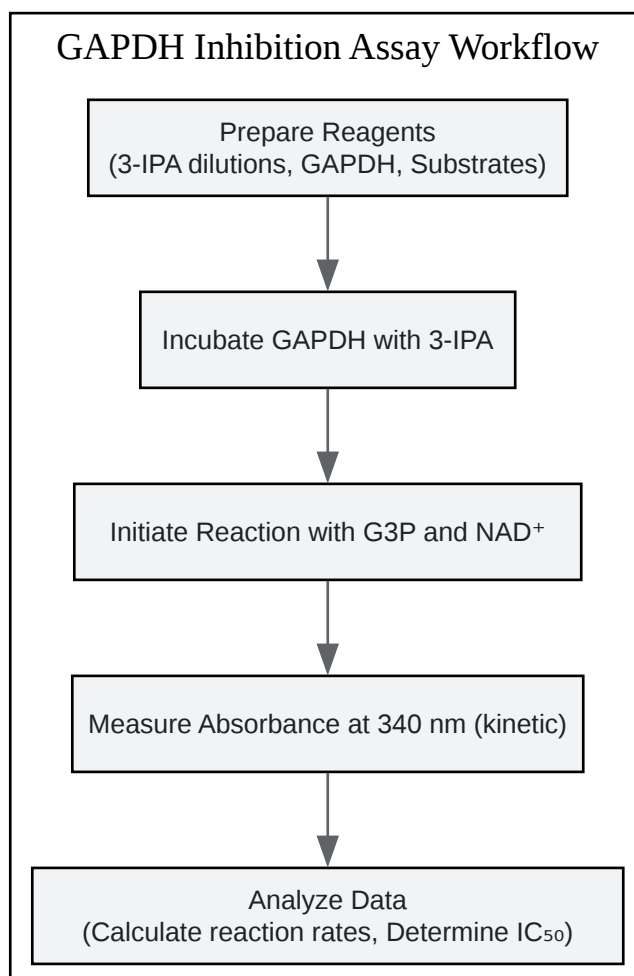
Materials:

- Purified GAPDH enzyme
- **3-Iodopropionic acid** stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 1 mM EDTA)
- Glyceraldehyde-3-phosphate (G3P) substrate solution
- β -Nicotinamide adenine dinucleotide (NAD^+) solution
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a series of dilutions of the **3-Iodopropionic acid** stock solution in the assay buffer.
- In the wells of the 96-well microplate, add the diluted **3-Iodopropionic acid** solutions. Include a control well with the solvent only.

- Add the purified GAPDH enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.
- To initiate the enzymatic reaction, add the G3P substrate and NAD^+ solutions to each well.
- Immediately place the microplate in the reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.
- Calculate the rate of the reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
- Plot the reaction rate as a function of the **3-Iodopropionic acid** concentration to determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).



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Workflow for GAPDH Inhibition Assay.

Conclusion

3-Iodopropionic acid is a versatile chemical probe for studying enzyme function and metabolic pathways. Its ability to act as an irreversible inhibitor of cysteine-dependent enzymes, such as GAPDH, makes it a particularly useful tool in cancer research and for investigating the cellular consequences of glycolysis inhibition. The detailed technical information and protocols provided in this guide are intended to support researchers and drug development professionals in the effective application of **3-Iodopropionic acid** in their studies. As with all reactive compounds, appropriate safety precautions should be taken when handling **3-Iodopropionic acid**.

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